molecular formula C2- B1235809 Ethynid-2-yl

Ethynid-2-yl

Cat. No. B1235809
M. Wt: 24.02 g/mol
InChI Key: XHWLRFQJZNQFGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dicarbide(1.-) is a diatomic carbon.

Scientific Research Applications

Assembly of Silver(I)-Ethynide Complexes

Ethynid-2-yl compounds, particularly those containing ethynide moieties, are crucial in the formation of complex silver(I)-ethynide complexes. For instance, the reaction of ethynide dianionic ligands with silver(I) trifluorocarboxylate under specific conditions can lead to the assembly of intricate silver(I)-ethynide complexes. These complexes exhibit unique supramolecular structures due to halogen bonding and other intermolecular interactions, contributing to the development of advanced materials with potential applications in catalysis and molecular electronics (Li et al., 2016).

High-Nuclearity Silver Ethynide Clusters

Ethynid-2-yl moieties play a significant role in the synthesis and structural studies of high-nuclearity silver ethynide clusters. These clusters, characterized by their organometallic frameworks, are essential for understanding the assembly and properties of metal-organic materials. The size and shape of these clusters can be manipulated through careful selection of auxiliary ligands and templating anions, opening new avenues for the design of functional materials with specific electronic and optical properties (Xie & Mak, 2014).

Silver(I)−Organic Networks

The incorporation of ethynid-2-yl groups into ligands can lead to the formation of diverse silver(I)−organic networks. These networks are stabilized by a variety of interactions, including argentophilic, hydrogen-bonding, and π−π interactions. The versatility of ethynid-2-yl moieties in coordinating with silver ions aids in constructing complex network structures, which are of interest for their potential applications in gas storage, separation technologies, and as frameworks for catalysis (Li et al., 2011).

Flexible Supramolecular Synthons

Ethynid-2-yl groups attached to various skeletons, like the naphthyl skeleton, have been utilized in the synthesis of silver(I) complexes. These complexes demonstrate the utility of silver-ethynide supramolecular synthons in the assembly of coordination networks. Such networks showcase a wide range of ligation modes and intermolecular interactions, contributing to the diversity and complexity of metal-organic frameworks (Zang & Mak, 2008).

properties

Product Name

Ethynid-2-yl

Molecular Formula

C2-

Molecular Weight

24.02 g/mol

IUPAC Name

ethyne

InChI

InChI=1S/C2/c1-2/q-1

InChI Key

XHWLRFQJZNQFGO-UHFFFAOYSA-N

Canonical SMILES

[C-]#[C]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.